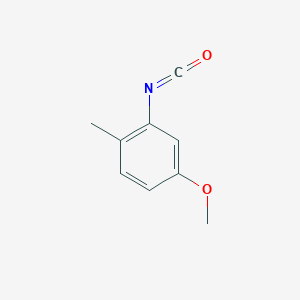
2-Isocyanato-4-methoxy-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-4-methoxy-1-methylbenzene, also known as 1-isocyanato-4-methoxy-2-methylbenzene, is an organic compound with the molecular formula C9H9NO2. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3). It is a liquid at room temperature and is used in various chemical synthesis processes .
Métodos De Preparación
The synthesis of 2-Isocyanato-4-methoxy-1-methylbenzene typically involves the reaction of 4-methoxy-2-methylphenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
4-methoxy-2-methylphenylamine+phosgene→this compound+HCl
In industrial settings, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The reaction conditions typically include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Análisis De Reacciones Químicas
2-Isocyanato-4-methoxy-1-methylbenzene undergoes various chemical reactions, primarily involving the isocyanate group. Some of the common reactions include:
-
Addition Reactions: : The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
- :
Reaction with Alcohols: This compound+ROH→urethane
:Reaction with Amines: This compound+RNH2→urea
-
Substitution Reactions: : The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
- :
Nitration: This compound+HNO3→nitrated product
:Halogenation: This compound+Br2→halogenated product
These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Aplicaciones Científicas De Investigación
2-Isocyanato-4-methoxy-1-methylbenzene has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those containing urethane or urea linkages.
Material Science: It is utilized in the development of advanced materials, including high-performance coatings and elastomers.
Bioconjugation: The isocyanate group can react with biomolecules, making it useful in bioconjugation techniques for labeling and detection purposes.
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-4-methoxy-1-methylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as hydroxyl and amino groups. This reactivity is exploited in the formation of urethane and urea linkages, which are essential in polymer chemistry and pharmaceutical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
2-Isocyanato-4-methoxy-1-methylbenzene can be compared with other isocyanate compounds, such as:
4-Isocyanato-2-methoxy-1-methylbenzene: Similar structure but different substitution pattern on the benzene ring.
3-Chloro-4-methylphenyl isocyanate: Contains a chloro group instead of a methoxy group.
4-Isocyanato-1-methylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
These compounds share similar reactivity due to the presence of the isocyanate group but differ in their specific applications and reactivity patterns based on the substituents on the benzene ring.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-isocyanato-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-8(12-2)5-9(7)10-6-11/h3-5H,1-2H3 |
Clave InChI |
SXRAQDKTTKBZEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


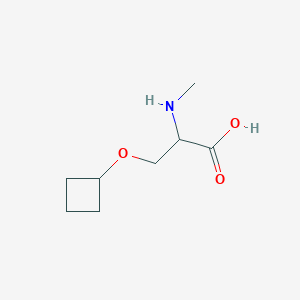
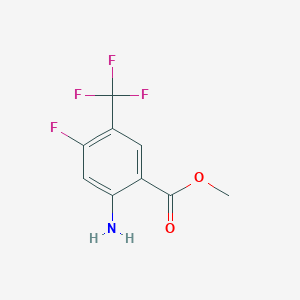

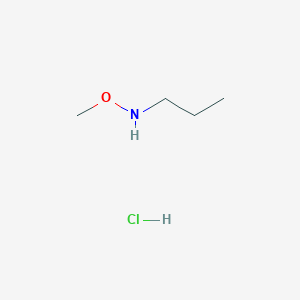
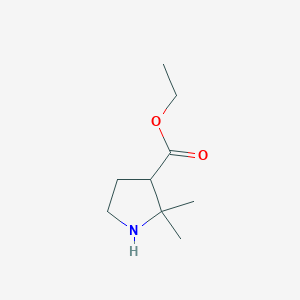
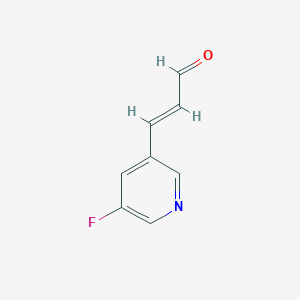

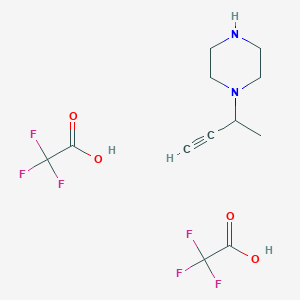
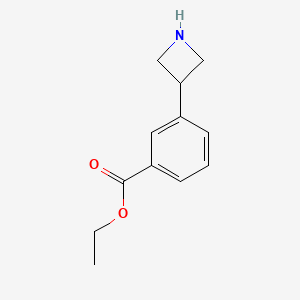
![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
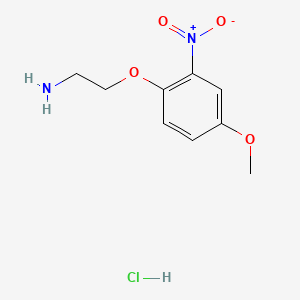
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
